Home > Products > Screening Compounds P86952 > 5-Methylurapidil
5-Methylurapidil - 34661-85-3

5-Methylurapidil

Catalog Number: EVT-257222
CAS Number: 34661-85-3
Molecular Formula: C21H31N5O3
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Methylurapidil is a synthetic organic compound primarily recognized in scientific research for its interactions with adrenergic receptors, particularly the alpha-1 adrenergic receptor subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It acts as an antagonist at the alpha-1A adrenergic receptor subtype and an agonist at the 5-HT1A receptor subtype. [] This dual action makes it a valuable tool for studying the individual and combined effects of these receptors in various physiological processes.

Future Directions
  • Exploring the potential synergistic or antagonistic effects of combining 5-methylurapidil with other pharmacological agents. This could lead to new treatment strategies for conditions like pain [] and migraine. []
Source and Classification

5-Methylurapidil is a derivative of urapidil, a well-known antihypertensive agent. The compound is categorized under the class of alpha-1 adrenergic antagonists, which are used to manage high blood pressure by blocking the action of norepinephrine on alpha-1 adrenergic receptors. Its chemical structure is defined by the presence of a methyl group at the fifth position of the urapidil molecule, which enhances its pharmacological profile .

Synthesis Analysis

The synthesis of 5-Methylurapidil typically involves multi-step organic reactions. While specific synthetic routes can vary, one common method includes the following steps:

  1. Starting Materials: The synthesis begins with urapidil or similar precursors.
  2. Methylation: A methylation reaction is performed using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.
  3. Purification: The resulting product undergoes purification through recrystallization or chromatography to achieve the desired purity level.

Technical parameters such as temperature control, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular formula of 5-Methylurapidil is C21H31N5O3C_{21}H_{31}N_{5}O_{3}, with a molecular weight of approximately 393.51 g/mol. The structure features:

  • Functional Groups: The compound contains amine groups, hydroxyl groups, and an aromatic ring system.
  • 3D Configuration: The spatial arrangement around the nitrogen atoms can influence its binding affinity to receptors.
  • Crystallography: X-ray crystallography studies may provide insights into bond lengths and angles, confirming the integrity of its structure.

Molecular modeling can also be employed to visualize interactions with target receptors .

Chemical Reactions Analysis

5-Methylurapidil participates in various chemical reactions typical for pharmaceutical compounds:

  1. Binding Reactions: It exhibits competitive binding to alpha-1 adrenergic receptors, which can be studied using radioligand binding assays.
  2. Metabolic Reactions: In vivo studies indicate that it undergoes metabolic transformations in the liver, leading to various metabolites that may have pharmacological relevance.
  3. Stability Studies: Chemical stability under different pH conditions (e.g., aqueous solutions) can be assessed to ensure efficacy during formulation .
Mechanism of Action

The mechanism of action for 5-Methylurapidil involves:

  • Alpha-1 Adrenergic Receptor Antagonism: By binding to alpha-1 adrenergic receptors on vascular smooth muscle cells, it prevents vasoconstriction induced by catecholamines like norepinephrine.
  • Vasodilation Effects: This antagonistic action leads to vasodilation and subsequently lowers blood pressure.
  • Pharmacodynamics: Studies have shown that 5-Methylurapidil has a rapid onset of action and a duration that supports its use in hypertensive emergencies .
Physical and Chemical Properties Analysis

5-Methylurapidil exhibits several notable physical and chemical properties:

Applications

The applications of 5-Methylurapidil span several fields:

  1. Pharmacology: Primarily used as an antihypertensive agent due to its selective action on alpha-1 adrenergic receptors.
  2. Research: Utilized in studies investigating receptor pharmacology and drug interactions.
  3. Drug Development: Its structural modifications continue to be explored for developing new therapeutic agents targeting cardiovascular diseases.
Pharmacological Mechanisms of 5-Methylurapidil

α1-Adrenoceptor Subtype Selectivity and Antagonism

5-Methylurapidil is a prototypical ligand for characterizing α1-adrenoceptor (α1-AR) subtypes due to its exceptional ability to discriminate between pharmacologically distinct receptor populations. Its binding profile reveals fundamental insights into receptor heterogeneity and tissue-specific signaling.

Differential Binding Affinity to α1A vs. α1B Subtypes

5-Methylurapidil exhibits nanomolar affinity for the α1A-AR subtype (pKi ≈ 9.1–9.4) but micromolar affinity for α1B (pKi ≈ 7.2–7.8), representing a >100-fold selectivity ratio. This discrimination was first demonstrated through radioligand binding assays using [³H]prazosin in rat tissues. Competitive displacement studies revealed biphasic binding curves in organs like the hippocampus and vas deferens, indicative of high- and low-affinity sites. In contrast, tissues such as liver and spleen showed only low-affinity interactions, correlating with α1B dominance [7] [2]. Saturation binding analyses further confirmed competitive antagonism between 5-methylurapidil and prazosin, supporting direct receptor occupancy [2].

Table 1: Binding Affinity (pKi) of 5-Methylurapidil Across α1-Adrenoceptor Subtypes and Tissues

TissueHigh-Affinity Site (α1A)Low-Affinity Site (α1B)Receptor Subtype Ratio
Hippocampus9.47.869% α1A, 31% α1B
Vas Deferens9.17.258% α1A, 42% α1B
Myocardium9.27.523% α1A, 77% α1B
LiverNot detected7.4>95% α1B

Tissue-Specific Receptor Interaction Patterns

The functional impact of 5-methylurapidil varies significantly across tissues due to subtype distribution and coupling mechanisms:

  • Vas Deferens: Potently inhibits contractions (pA₂ ≈ 9.0) due to dense α1A-AR expression. These receptors are highly sensitive to calcium channel blockers like nitrendipine, indicating voltage-gated Ca²⁺-dependent signaling [2] [9].
  • Myocardium: Weaker antagonism (pA₂ ≈ 7.0) aligns with sparse α1A-AR populations. Contractions here are nitrendipine-resistant, suggesting divergent signaling pathways [2].
  • Blood Vessels: In canine models, 5-methylurapidil shifts from insurmountable to competitive antagonism against noradrenaline in heart failure states, implying disease-dependent receptor reorganization [1].Chloroethylclonidine inactivation studies validate tissue heterogeneity—it preferentially eliminates α1B sites, leaving high-affinity 5-methylurapidil binding (α1A) intact in the cerebral cortex [2].

Cross-Reactivity with Serotonergic Receptors

Beyond α1-ARs, 5-methylurapidil engages robustly with serotonin receptors, complicating its pharmacological profile while revealing integrative neuromodulatory functions.

5-HT1A Receptor Labeling in the Central Nervous System

[³H]5-Methylurapidil binds with high affinity (KD ≈ 0.84–0.89 nM) to 5-HT1A receptors in rat brain membranes. Autoradiographic studies confirm dense labeling in key regions:

  • Hippocampus: Overlaps with [³H]8-OH-DPAT binding sites (5-HT1A agonist), with Bmax values of ~235 fmol/mg protein.
  • Raphe Nuclei: Posterior raphe (pallidus and obscurus) shows intense signal, implicating presynaptic 5-HT1A autoreceptors [3] [4].Pharmacological profiling reveals biphasic displacement: serotonin competes for 5-HT1A sites (IC₅₀ ≈ 10 nM), while prazosin targets α1A-ARs. This dual binding underscores its utility in mapping both receptor systems in CNS tissue sections [3] [9].

Table 2: 5-HT1A Receptor Binding Parameters of [³H]5-Methylurapidil in Rat Brain

Brain RegionKD (nM)Bmax (fmol/mg protein)Primary Receptor Role
Hippocampus0.89235Postsynaptic modulation
Cerebral Cortex0.85116Cognitive integration
Raphe Nuclei0.84198Autoreceptor, mood control

Functional Implications of Dual Receptor Modulation

The compound’s promiscuity enables unique physiological interactions:

  • Blood Pressure Regulation: 5-HT1A agonism in raphe nuclei contributes to hypotension, synergizing with peripheral α1A-AR blockade. This central action distinguishes it from pure peripherally acting α1-antagonists [3] [4].
  • Neurotransmitter Integration: In the hippocampus, concurrent α1A-AR antagonism and 5-HT1A activation may dampen noradrenergic excitability while enhancing serotonin-mediated neuroinhibition, potentially relevant for anxiety or depression pathways [9].
  • Experimental Utility: Its dual-labeling capacity allows simultaneous study of α1A-AR/5-HT1A crosstalk in disorders like hypertension or heart failure, where both systems are dysregulated [1] [3].

Properties

CAS Number

34661-85-3

Product Name

5-Methylurapidil

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione

Molecular Formula

C21H31N5O3

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3

InChI Key

HIHZDNKKIUQQSC-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Solubility

Soluble in DMSO

Synonyms

5-Methylurapidil; 5Methylurapidil; 5 Methylurapidil; 5-Methyl-urapidil;

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.